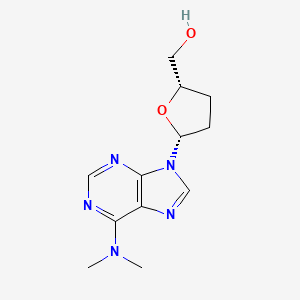
Adenosine, 2',3'-dideoxy-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol: is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring attached to a purine base with a dimethylamino group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions involving dihydroxy compounds.
Coupling of the Purine Base and Tetrahydrofuran Ring: The final step involves coupling the purine base with the tetrahydrofuran ring under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of ((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are used to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are commonly utilized to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions (e.g., reflux, room temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols.
科学的研究の応用
((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of ((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interfere with nucleic acid synthesis or protein function, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base structure.
Ribavirin: An antiviral nucleoside analog with a comparable mechanism of action.
Zidovudine: An antiretroviral drug used in the treatment of HIV/AIDS.
Uniqueness
((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol is unique due to its specific structural features, such as the dimethylamino group and the tetrahydrofuran ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
120503-30-2 |
|---|---|
分子式 |
C12H17N5O2 |
分子量 |
263.30 g/mol |
IUPAC名 |
[(2S,5R)-5-[6-(dimethylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H17N5O2/c1-16(2)11-10-12(14-6-13-11)17(7-15-10)9-4-3-8(5-18)19-9/h6-9,18H,3-5H2,1-2H3/t8-,9+/m0/s1 |
InChIキー |
DOEIDNFVZPMPSN-DTWKUNHWSA-N |
異性体SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO |
正規SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3CCC(O3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)
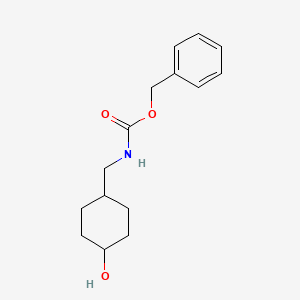


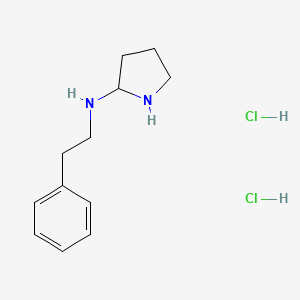
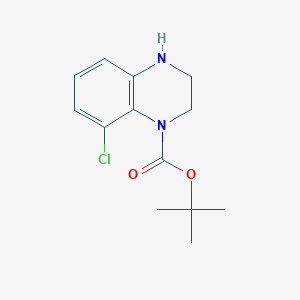
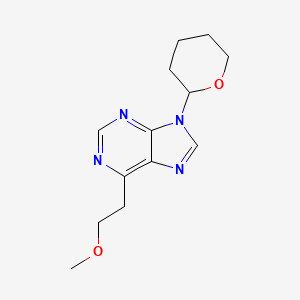
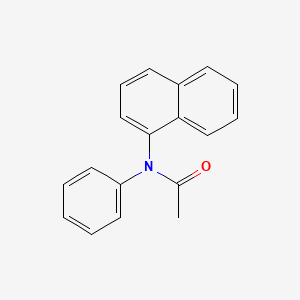
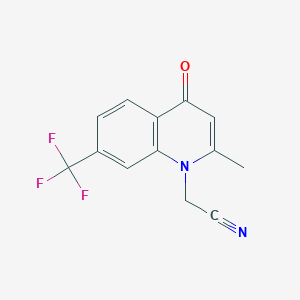

![Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-](/img/structure/B11853141.png)



